
3-Pyridineacetic acid
Overview
Description
3-Pyridineacetic acid (CAS RN: 501-81-5), also known as 3-pyridylacetic acid or Toneon, is a heterocyclic organic compound with the molecular formula C₇H₇NO₂ and a molecular mass of 137.14 g/mol . It is characterized by a pyridine ring substituted with an acetic acid group at the 3-position. Key properties include a melting point of 144°C and roles as a nicotine metabolite and inhibitor of GABAergic transmission . Clinically, it has been evaluated for hypocholesterolemic effects, though its therapeutic applications remain under investigation .
Preparation Methods
Two-Step Synthesis from 3-Vinylpyridine
Reaction Mechanism and Process
The CN101117331A patent outlines a streamlined two-step method starting from 3-vinylpyridine .
Step 1: Thioacetylation with Morpholine and Sulfur
3-Vinylpyridine reacts with morpholine and sulfur under reflux to form 3-pyridyl thioacetyl morpholine . The reaction proceeds via nucleophilic addition of morpholine to the vinyl group, followed by sulfur incorporation. Key parameters:
Step 2: Hydrolysis with Hydrochloric Acid
The thioacetyl intermediate undergoes acidic hydrolysis with concentrated HCl (36%), yielding 3-pyridineacetic acid hydrochloride. Subsequent neutralization with potassium hydroxide (KOH) in ethanol liberates the free acid .
Advantages:
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Short synthetic route (<20 hours total).
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Scalable with minimal solvent waste.
Willgerodt-Kindler Reaction from 3-Acetylpyridine
Traditional Willgerodt-Kindler Approach
The Willgerodt-Kindler reaction remains a cornerstone for synthesizing this compound. As detailed in CN103242222A, 3-acetylpyridine reacts with sulfur and morpholine under reflux, followed by HCl hydrolysis .
Key modifications :
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Morpholine recovery : Distillation under reduced pressure minimizes waste.
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Direct hydrolysis : Eliminates intermediate isolation, reducing steps .
Comparative Analysis with Literature
Earlier methods (e.g., J. Am. Chem. Soc. 1957) used sodium hydride or methoxide, yielding 74–85% but requiring hazardous reagents . The CN103242222A protocol avoids these, enhancing safety and cost-effectiveness .
Three-Component Synthesis via Pyridine N-Oxides
Regioselective Alkylation
A 2022 ACS Journal of Organic Chemistry study reports a metal-free, three-component reaction using pyridine N-oxides , Meldrum’s acid derivatives, and nucleophiles (e.g., methanol) .
Mechanism :
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Activation : Tosyl chloride (TsCl) activates the N-oxide.
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Nucleophilic substitution : Meldrum’s acid derivative attacks the C4 position of pyridine.
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Decarboxylation : Hydrolysis and decarboxylation yield this compound derivatives .
Conditions :
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Solvent : Ethyl acetate → methanol.
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Catalyst : Triethylamine (Et₃N).
Advantages:
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Regioselective C4 functionalization.
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Broad substrate scope for derivatives.
Hydrolysis of this compound Hydrochloride
Neutralization Protocol
ChemicalBook outlines a one-pot hydrolysis of This compound hydrochloride using KOH in ethanol :
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Conditions : 0.5 M KOH/ethanol, room temperature.
Limitations :
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Requires high-purity hydrochloride starting material.
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Industrial scalability challenged by KCl byproduct removal.
Pharmaceutical Applications: Acylide Derivatives
A 2014 PMC study synthesizes antibacterial acylides by coupling this compound with macrolide cores :
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Coupling agent : DCC (N,N'-dicyclohexylcarbodiimide).
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Conditions : Anhydrous dichloromethane, 4-dimethylaminopyridine (DMAP).
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions: Homonicotinic acid undergoes various chemical reactions, including:
Oxidation: Homonicotinic acid can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction of homonicotinic acid can yield pyridine-3-methanol.
Substitution: The carboxyl group of homonicotinic acid can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various esters and amides of homonicotinic acid.
Scientific Research Applications
Pharmaceutical Applications
3-Pyridineacetic acid as a Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit diverse biological activities, making them valuable in drug development. For instance, pyridine-3-carboxamide analogs have been synthesized to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. These compounds not only reduced infection rates but also promoted plant growth and vigor, demonstrating the potential of this compound derivatives in agricultural pharmaceuticals .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial cell walls, highlighting the compound's potential as a lead structure for developing new antibiotics .
Agricultural Applications
Pesticidal and Herbicidal Properties
The compound has been explored for its pesticidal and herbicidal properties. Research indicates that this compound derivatives can effectively inhibit the growth of various plant pathogens while promoting resistance in crops. This dual functionality makes it a candidate for integrated pest management strategies .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Pathogen | Effectiveness |
---|---|---|
Antibacterial | Staphylococcus aureus | High |
Antifungal | Fusarium oxysporum | Moderate |
Herbicidal | Various weeds | Effective |
Plant Growth Promoter | Ralstonia solanacearum | Significant |
Organic Synthesis
Role in Organic Chemistry
In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to engage in various chemical reactions allows chemists to create a wide range of derivatives with tailored properties for specific applications.
Synthesis Techniques
Recent advancements have introduced efficient synthesis methods for this compound derivatives. For example, a three-component synthesis approach has been reported that simplifies the production process while enhancing yields . This method is particularly beneficial for large-scale applications in both industrial and research settings.
Mechanism of Action
The mechanism of action of homonicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in cellular metabolism, energy production, and DNA repair . Additionally, homonicotinic acid has been shown to modulate lipid metabolism and exhibit anti-inflammatory effects through its interaction with specific receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
3-Pyridineacetic Acid N-Oxide
- Molecular Formula: C₇H₇NO₃
- Melting Point : 140–142°C (slightly lower than the parent compound due to the electron-withdrawing N-oxide group) .
- Reactivity: Exhibits higher solvent-dependent reactivity in LFER (Linear Free Energy Relationship) studies compared to non-oxidized analogs, with a correlation coefficient (r) of 0.970 for alcohol solvent effects .
4-Bromo-3-pyridineacetic Acid
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
This compound Hydrochloride
- Molecular Formula: C₇H₈ClNO₂
- Molecular Weight : 173.60 g/mol
- Synthesis : Prepared via hydrolysis of 3-pyridylthioacetmorpholide, achieving a 51% yield .
Physicochemical Properties
Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
This compound | 144 | 137.14 | Pyridine ring, carboxylic acid |
This compound N-oxide | 140–142 | 153.14 | N-oxide, carboxylic acid |
4-Bromo-3-pyridineacetic acid | N/A | 216.03 | Bromine substituent |
Ethyl 3-pyridylacetate | N/A | 165.19 | Ester group |
Notes:
- The N-oxide derivative’s lower melting point reflects reduced crystallinity due to increased polarity .
- Bromination introduces steric and electronic effects, impacting reactivity .
Reactivity and Solvent Effects
- LFER Studies : this compound and its N-oxide show strong solvent dependency in nucleophilic reactions. For example, in alcohol solvents, log k values correlate with σ* (polar constant) at r = 0.970 for the N-oxide vs. r = 0.925 for 4-pyridineacetic acid .
- Biological Reactivity : Unlike nicotinic acid or acifran, this compound lacks activity in fluorometric assays targeting nicotinate phosphoribosyltransferase, suggesting specificity in receptor interactions .
Key Research Findings
Reactivity Trends : Substituents like N-oxide or bromine significantly alter reaction kinetics and solvent interactions .
Structural Determinants of Bioactivity : The aromatic ring in this compound is critical for HCAR2 binding but insufficient for enzyme inhibition in certain assays .
Clinical Potential: While promising for cholesterol management, its therapeutic window and selectivity require further optimization .
Biological Activity
3-Pyridineacetic acid, also known as 2-(pyridin-3-yl)acetic acid, is an important compound in the context of nicotine metabolism and has garnered attention for its potential biological activities. This article explores its biological significance, metabolic pathways, and potential health implications, supported by data tables and relevant research findings.
- IUPAC Name : 2-(pyridin-3-yl)acetic acid
- Molecular Formula : C7H7NO2
- Molecular Weight : 137.136 g/mol
- CAS Number : 501-81-5
- Structure :
Metabolic Pathway
This compound is primarily a breakdown product of nicotine and other tobacco alkaloids. It is formed during the metabolism of myosmine, a compound found in tobacco products and various foods. The metabolic pathway involves the conversion of myosmine to 3-pyridylacetic acid (20-26%) and other metabolites like 4-oxo-4-(3-pyridyl)butyric acid (50-60%) .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated its potential to reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases. This activity is thought to be mediated through the modulation of inflammatory pathways and oxidative stress reduction .
Antioxidant Activity
The compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of this compound has been measured using various assays, indicating its ability to scavenge free radicals effectively .
Cancer Associations
There is emerging evidence linking this compound to cancer risk assessments. Studies have suggested associations between its levels in biological specimens and certain cancer types, particularly those related to tobacco exposure. The metabolomic associations indicate that higher concentrations may correlate with increased cancer risk, necessitating further investigation into its role as a biomarker .
Table 1: Metabolic Pathway of this compound
Source Compound | Metabolite | Percentage Contribution |
---|---|---|
Myosmine | This compound | 20-26% |
Myosmine | 4-Oxo-4-(3-pyridyl)butyric Acid | 50-60% |
Table 2: Biological Activities of this compound
Case Studies
- Neuroprotection in Animal Models : A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in significant improvements in cognitive function and reductions in markers of neuroinflammation .
- Cancer Biomarker Research : In a cohort study analyzing urinary metabolites in smokers, elevated levels of this compound were associated with a higher incidence of lung cancer. This suggests its potential utility as a biomarker for assessing cancer risk in tobacco users .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 3-Pyridineacetic acid relevant to experimental design?
this compound (C₇H₇NO₂) has a molecular weight of 137.14 g/mol, a melting point of 144–146°C, and a predicted boiling point of 301.6±17.0°C . Its density is 1.245 g/cm³, and it exhibits moderate solubility in polar solvents like ethanol and water. The compound is stable under inert atmospheres but may decarboxylate at elevated temperatures (e.g., 170°C), particularly in acidic or basic conditions . Researchers should note its pKa of ~3.59, which influences its behavior in aqueous solutions and ion-exchange chromatography .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Safety protocols vary across SDS reports. While some classify it as non-hazardous , others warn of serious eye irritation (H319) and respiratory irritation (H335) . Key precautions include:
- Personal protective equipment (PPE): Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of dust or vapors .
- Storage: Keep in tightly sealed containers at 0–8°C to prevent degradation .
- Spill management: Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels .
Note: Conflicting hazard classifications highlight the need to consult multiple SDS and conduct site-specific risk assessments .
Q. How is this compound synthesized, and what are the critical parameters in its preparation?
A common synthesis route involves the hydrolysis of ethyl 3-pyridylacetate (CAS 39931-77-6) under acidic or basic conditions . Critical parameters include:
- Temperature control: Excessive heat (>150°C) may induce decarboxylation .
- Catalyst selection: Acid catalysts (e.g., HCl) improve yield but require neutralization post-reaction .
- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity (>98%) .
Alternative methods include the oxidation of nicotine derivatives, though this requires strict control over reaction stoichiometry to avoid byproducts .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity analysis. Mobile phases often combine water and acetonitrile (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution .
- LC-MS: Thermal spray LC-MS enables detection of trace impurities (e.g., nicotine metabolites) with a mass accuracy of ±0.1 Da .
- NMR: ¹H NMR (D₂O) shows characteristic peaks at δ 8.4–8.6 ppm (pyridine protons) and δ 3.7 ppm (acetic acid methylene group) .
Q. How does this compound’s reactivity with diazo compounds inform its use in organic synthesis?
this compound reacts with diazodiphenylmethane (DDM) in alcohols via nucleophilic substitution. Key findings include:
- Solvent effects: Reaction rates are 2–3× faster in methanol than ethanol due to higher polarity .
- pH dependence: Acidic conditions (pH < 4) stabilize the pyridinium ion, enhancing electrophilicity at the acetic acid moiety .
- Applications: This reactivity facilitates the synthesis of heterocyclic derivatives, such as pyridyl ketones, used in pharmaceutical intermediates .
Q. What are the challenges in assessing the metabolic pathways and pharmacological activity of this compound?
- Metabolic stability: As a nicotine metabolite, this compound undergoes rapid renal clearance, complicating pharmacokinetic studies .
- Bioactivity assays: Its antilipidemic effects (e.g., cholesterol reduction) are dose-dependent but require in vivo validation due to interspecies variability .
- Analytical interference: Endogenous metabolites (e.g., nicotinic acid) may cross-react in LC-MS assays, necessitating isotope-labeled internal standards .
Q. Methodological Considerations
- Contradictory data resolution: When SDS hazard classifications conflict, prioritize recent SDS (e.g., 2024 TCI report ) and validate with toxicity assays .
- Experimental design: For decarboxylation studies, use thermogravimetric analysis (TGA) to monitor mass loss at 170°C .
- Data interpretation: Cross-reference NMR and HPLC data to distinguish this compound from structural analogs (e.g., 4-methyl-3-pyridinecarboxylic acid) .
Properties
IUPAC Name |
2-pyridin-3-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060110 | |
Record name | 3-Pyridineacetic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Pyridylacetic acid | |
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CAS No. |
501-81-5, 6419-36-9 | |
Record name | 3-Pyridineacetic acid | |
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Record name | 3-Pyridineacetic acid | |
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Record name | 3-pyridineacetic acid | |
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Record name | 3-Pyridineacetic acid | |
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Record name | 3-pyridylacetic acid | |
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Record name | 3-PYRIDINEACETIC ACID | |
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Record name | 3-Pyridylacetic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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